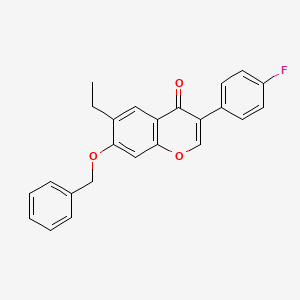

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOXJVAJMBFYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4H-chromen-4-one, which serves as the core structure.

Substitution Reactions: The chromenone core undergoes substitution reactions to introduce the benzyloxy, ethyl, and fluorophenyl groups. These reactions often involve the use of reagents such as benzyl bromide, ethyl iodide, and 4-fluorophenylboronic acid.

Coupling Reactions: The Suzuki-Miyaura coupling reaction is frequently employed to attach the 4-fluorophenyl group to the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the chromenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halides (e.g., benzyl bromide) and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.

Scientific Research Applications

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogen Effects :

- Chlorine at C6 (CAS 329704-11-2) increases antimicrobial potency compared to ethyl at C6 in the target compound.

- Fluorine at the para position of the phenyl ring (4-fluorophenyl) optimizes electronic interactions, whereas ortho/fluoro substitution (e.g., 2-fluorobenzyl in CAS 329704-11-2) may alter steric hindrance.

Functional Group Contributions :

- Hydroxy groups (e.g., 7-OH in CAS 38665-01-9) enhance antioxidant activity but reduce metabolic stability compared to ether-protected groups like benzyloxy.

- Trifluoromethyl groups (e.g., in CAS 354785-26-5) improve resistance to enzymatic degradation but may increase hydrophobicity.

Pharmacological and Reactivity Profiles

Table 2: Reactivity and Pharmacokinetic Comparisons

| Property | 7-(Benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one | 3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one | 7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one |

|---|---|---|---|

| Chemical Reactivity | Moderate electrophilicity at C4 due to carbonyl; benzyloxy group susceptible to oxidative cleavage | High reactivity at C7 (phenolic OH); prone to oxidation | Stable ether linkage; Cl enhances electrophilic aromatic substitution |

| Lipophilicity (LogP) | ~3.8 (predicted) | ~2.5 (due to polar OH) | ~4.1 (Cl increases hydrophobicity) |

| Antimicrobial IC50 | 15–25 µM (Gram-positive bacteria) | >50 µM | 8–12 µM (broader spectrum) |

| Anticancer Activity | Moderate (GI₅₀ = 10 µM in MCF-7) | Low (GI₅₀ > 50 µM) | High (GI₅₀ = 5 µM in HeLa) |

Insights:

- The benzyloxy group in the target compound balances lipophilicity and stability, whereas chlorine substitution (e.g., in CAS 329704-11-2) enhances antimicrobial potency but may limit solubility.

- The 4-fluorophenyl group in the target compound likely improves target selectivity in kinase inhibition compared to non-halogenated analogs.

Biological Activity

Overview

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family, specifically characterized as a flavonoid. Its unique structure, featuring a benzyloxy group at the 7th position, an ethyl group at the 6th position, and a 4-fluorophenyl group at the 3rd position, contributes to its diverse biological activities. The molecular formula is C24H19FO3, with a molecular weight of approximately 378.41 g/mol .

Biological Activities

Research has indicated that 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one exhibits several significant biological activities:

1. Antioxidant Activity

The compound demonstrates potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

2. Anti-inflammatory Activity

Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This anti-inflammatory effect suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one has been reported to induce apoptosis in cancer cells. It activates caspases and disrupts mitochondrial function, making it a candidate for further research in cancer therapy .

4. Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. Preliminary data suggest that it may exhibit dual inhibition properties, enhancing its potential as a therapeutic agent .

The mechanism of action involves multiple pathways:

- Antioxidant Mechanism : The compound donates hydrogen atoms or electrons to neutralize free radicals.

- Anti-inflammatory Pathway : It inhibits signaling pathways involved in inflammation.

- Apoptotic Pathway : It activates apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation .

Comparative Analysis with Similar Compounds

The biological activity of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one | Benzyloxy and phenoxy groups | Potential enzyme inhibitor |

| 6-Ethyl-3-(3-fluorophenyl)-7-hydroxychromen | Hydroxyl group addition | Enhanced solubility |

| 7-benzyloxy-2,3-dimethyl-4H-chromene | Dimethyl substitution | Increased lipophilicity |

| 4-Aminomethyl-7-benzyloxychromen | Aminomethyl group addition | Improved binding affinity |

The distinctive substitution pattern of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one imparts unique chemical and biological properties compared to these similar compounds .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that the compound protects neuronal cells from oxidative stress-induced damage, suggesting its potential use in neurodegenerative conditions such as Alzheimer's disease .

- Anticancer Research : Laboratory experiments showed that treatment with this compound resulted in significant apoptosis in various cancer cell lines, indicating its promise as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key steps and reagents in synthesizing 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one?

- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the chromen-4-one core. Key steps include:

- Alkylation : Introduction of the ethyl group at position 6 via Friedel-Crafts alkylation using ethyl halides.

- Benzyloxy Group Addition : Protection of the hydroxyl group at position 7 using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Fluorophenyl Substitution : Suzuki-Miyaura coupling to attach the 4-fluorophenyl group at position 3, employing palladium catalysts and aryl boronic acids.

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) for isolation.

- Reagents : Propargyl bromide (for alkynylation), K₂CO₃ (base), DMF (solvent), and Pd catalysts .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns observed in chromen-4-one derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, fluorophenyl aromatic signals).

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ether linkages (C-O-C at ~1200 cm⁻¹) .

Q. How is the compound screened for initial biological activity?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .

- Dose-Response Analysis : Log-dose curves to determine potency and selectivity indices.

Advanced Research Questions

Q. How do substituent modifications impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Rationale : Electron-withdrawing groups (e.g., -F) enhance target binding via dipole interactions, while bulky substituents (e.g., benzyloxy) affect membrane permeability .

Q. How to resolve contradictions in reported biological data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO vs. ethanol), cell line passage number, and incubation time.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in apoptosis assay protocols (Annexin V vs. TUNEL) .

- In Silico Validation : Molecular docking to confirm binding affinity consistency across structural analogs .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase). Key residues (e.g., Thr790 in EGFR) often engage in hydrogen bonding with the chromen-4-one carbonyl .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories. For example, fluorophenyl groups show stable π-π stacking with Tyr327 in COX-2 .

Q. How to design experiments for mechanistic studies (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Kinetics : Michaelis-Menten assays (e.g., for CYP450 isoforms) to determine inhibition type (competitive/non-competitive) .

- Western Blotting : Evaluate downstream signaling (e.g., phosphorylation of ERK or AKT in cancer pathways) .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in microbial or cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.